Home > Products > Screening Compounds P146040 > Bromoenol lactone
Bromoenol lactone - 88070-98-8

Bromoenol lactone

Catalog Number: EVT-261253
CAS Number: 88070-98-8
Molecular Formula: C16H13BrO2
Molecular Weight: 317.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bromoenol lactone is a member of naphthalenes.
Overview

Bromoenol lactone is a brominated compound that serves as an important inhibitor of calcium-independent phospholipases A2, particularly group VIA phospholipase A2. This compound has garnered attention in biochemical research due to its role in modulating inflammatory responses and its potential therapeutic applications. The synthesis and characterization of bromoenol lactone have been extensively studied, revealing its chemical properties and biological activities.

Source

Bromoenol lactone is typically derived from the bromination of lactones, which are cyclic esters formed from the reaction of hydroxy acids. It can also be synthesized through various chemical processes involving lactone precursors and brominating agents. Bromoenol lactone has been isolated from synthetic routes that utilize natural products as starting materials, emphasizing its relevance in organic and medicinal chemistry.

Classification

Bromoenol lactone falls under the category of organic compounds, specifically classified as a brominated lactone. Its structure features a bromine atom attached to an enol form of a lactone, which contributes to its reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of bromoenol lactone typically involves several key steps:

  1. Bromination of Lactones: The initial step often includes the treatment of a lactone with bromine or a brominating agent such as phosphorus tribromide. This process facilitates the introduction of the bromine atom into the lactone structure.
  2. Two-Phase Reaction Systems: Recent methodologies have employed two-phase systems (e.g., water and chloroform) to optimize the synthesis process, allowing for better yields and easier isolation of products .
  3. Isolation and Purification: Following synthesis, bromoenol lactone is purified using techniques such as high-performance liquid chromatography or recrystallization to ensure high purity for biological assays.

Technical Details

In one notable study, α-bromolactones were synthesized through a two-phase system involving tetraalkylammonium hydroxide as a base, resulting in good yields under mild conditions . The use of substoichiometric amounts of phosphorus tribromide was also highlighted to enhance the efficiency of the bromination process.

Molecular Structure Analysis

Structure

Bromoenol lactone features a unique molecular structure characterized by:

  • A cyclic ester backbone (lactone)
  • A double bond adjacent to a bromine atom (enol form)

The presence of the bromine atom significantly influences its chemical properties and reactivity.

Data

  • Molecular Formula: C₅H₇BrO₂
  • Molecular Weight: Approximately 189.01 g/mol
  • Structural Representation: The compound can be represented with a structural formula highlighting the enolic double bond and the attached bromine atom.
Chemical Reactions Analysis

Reactions

Bromoenol lactone participates in various chemical reactions, primarily due to its electrophilic nature:

  1. Nucleophilic Attack: The enolic double bond can undergo nucleophilic attack by various nucleophiles, leading to diverse synthetic transformations.
  2. Substitution Reactions: The bromine atom can be substituted by other nucleophiles, facilitating further functionalization of the compound.

Technical Details

Research has shown that bromoenol lactone acts as a suicide substrate for group VIA phospholipase A2, generating reactive intermediates that alkylate cysteine thiols in the enzyme . This mechanism underlines its potential as an inhibitor in biochemical pathways involving phospholipase A2.

Mechanism of Action

Process

The mechanism by which bromoenol lactone exerts its biological effects involves:

  1. Inhibition of Phospholipase A2: Bromoenol lactone selectively inhibits calcium-independent phospholipases A2 by modifying active site residues through covalent bonding.
  2. Impact on Prostaglandin Synthesis: By inhibiting phospholipase A2 activity, bromoenol lactone reduces the synthesis of pro-inflammatory prostaglandins at sites of inflammation .

Data

Studies indicate that bromoenol lactone significantly reduces prostaglandin E2 levels in biological assays, underscoring its role in modulating inflammatory responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Chemical Properties

  • Reactivity: Highly reactive due to the presence of both the enolic double bond and the electrophilic bromine atom.
  • Stability: Bromoenol lactone can be unstable under certain conditions, particularly when exposed to moisture or heat.

Relevant data from studies indicate that proper handling and storage conditions are essential to maintain the integrity of bromoenol lactone for experimental use .

Applications

Scientific Uses

Bromoenol lactone has several important applications in scientific research:

  1. Biochemical Research: It is widely used as an inhibitor in studies investigating phospholipase A2 activity and its implications in inflammation and pain mechanisms.
  2. Drug Development: Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
  3. Synthetic Chemistry: Bromoenol lactone serves as an intermediate in various synthetic pathways, enabling the formation of more complex organic molecules.
Enzymatic Targets and Inhibition Mechanisms

Calcium-Independent Phospholipase A2 (iPLA2) Inhibition Dynamics

Bromoenol lactone (BEL) is recognized as a potent and selective mechanism-based inhibitor of Group VIA calcium-independent phospholipase A2 (iPLA2β), an enzyme critical for phospholipid remodeling and signal transduction. iPLA2β catalyzes the hydrolysis of the sn-2 acyl chain of glycerophospholipids, releasing free fatty acids (e.g., arachidonic acid) and lysophospholipids. BEL’s inhibition of iPLA2β occurs at nanomolar concentrations (IC₅₀ = 60 nM after 5-min preincubation), with >1000-fold selectivity over cytosolic calcium-dependent PLA2 isoforms [1] [9] [10]. This specificity has established BEL as a key pharmacological tool for dissecting iPLA2β functions in cellular processes, ranging from insulin secretion to calcium signaling [2] [6].

Structural Basis of iPLA2-BEL Interaction

The molecular interaction between BEL and iPLA2β centers on the enzyme’s catalytic domain. Structural studies reveal that BEL’s electrophilic lactone ring targets a nucleophilic serine residue (Ser519) within the active site of iPLA2β. This serine is part of a conserved GXSXG motif essential for the enzyme’s hydrolytic activity. BEL’s bromoenol moiety further facilitates covalent bond formation through a Michael addition reaction, exploiting the enzyme’s nucleophilic character. X-ray crystallography and radiolabeling experiments ([³H]BEL) confirm that BEL selectively modifies an 80-kDa polypeptide corresponding to iPLA2β, forming an irreversible enzyme-inhibitor complex. Pretreatment with thiol-modifying agents (e.g., 5,5′-dithiobis(2-nitrobenzoic acid)) abolishes [³H]BEL binding, underscoring the cysteine-dependent activation step preceding serine adduct formation [9] [10]. The stereochemistry of BEL significantly influences this interaction, with the (S)-enantiomer exhibiting ~10-fold greater potency against iPLA2β than the (R)-isomer [8] [10].

Irreversible Inhibition via Suicide Substrate Mechanism

BEL functions as a "suicide substrate," undergoing catalytic processing by iPLA2β to generate a reactive alkylating species. This mechanism involves:

  • Enzyme-Mediated Activation: iPLA2β hydrolyzes BEL’s lactone ring, releasing a highly reactive vinyl bromide intermediate.
  • Covalent Adduct Formation: The electrophilic intermediate forms a stable covalent bond with Ser519, permanently inactivating the enzyme.
  • Kinetic Irreversibility: Inhibition persists after extensive dilution or dialysis, confirming irreversible complex formation [1] [9].

Kinetic analyses demonstrate time-dependent inactivation, with maximal inhibition requiring preincubation. The inactivation rate decreases in the presence of competitive inhibitors (e.g., palmitoyl trifluoromethyl ketone), confirming active-site-directed modification [9] [10]. This mechanism underpins BEL’s utility in cellular studies, where pretreatment (3–10 µM) suppresses iPLA2β-dependent arachidonic acid release, calcium influx, and downstream exocytotic responses [1] [6].

Table 1: Selectivity Profile of Bromoenol Lactone Enantiomers

Enzyme Target(S)-BEL IC₅₀(R)-BEL IC₅₀Key Functional Consequence
iPLA2β60 nM500 nMBlocks AA release, Ca²⁺ influx, exocytosis
PAP-1~10 µM*~10 µM*Disrupts phospholipid/triglyceride synthesis
cPLA2 (Group IVA)>50 µM>50 µMNo significant inhibition
sPLA2 (Group IIA)>50 µM>50 µMNo significant inhibition

*Concentration causing significant metabolic disruption [3] [8] [10]

Magnesium-Dependent Phosphatidate Phosphohydrolase-1 (PAP-1) Inhibition

Beyond iPLA2β, BEL exhibits significant inhibitory activity against magnesium-dependent phosphatidate phosphohydrolase-1 (PAP-1), a key enzyme in glycerolipid biosynthesis. PAP-1 converts phosphatidic acid (PA) to diacylglycerol (DAG), a precursor for both phospholipid and triglyceride synthesis. BEL’s inhibition of PAP-1 occurs at micromolar concentrations (IC₅₀ ~10 µM), comparable to its effects on iPLA2β in cellular contexts, complicating the interpretation of its biological effects [3] [10].

Comparative Potency of BEL Against PAP-1 vs. iPLA2

While BEL is ~100-fold more potent against iPLA2β than cPLA2 or sPLA2 isoforms, its inhibition of PAP-1 occurs at similar concentrations required for cellular iPLA2β blockade (1–25 µM). Notably, PAP-1 inhibition is stereochemically insensitive, with both (S)- and (R)-BEL enantiomers equally effective, contrasting sharply with iPLA2β inhibition [3] [10]. Propranolol, a conventional PAP-1 inhibitor, replicates BEL’s metabolic disruptions without affecting iPLA2β, supporting distinct targets. In isolated islets, propranolol (250 µM) enhances glucose-stimulated insulin secretion, whereas BEL suppresses it—highlighting divergent physiological outcomes [6] [10].

Metabolic Consequences of PAP-1 Suppression

PAP-1 inhibition by BEL triggers profound disruptions in lipid homeostasis:

  • Impaired Phospholipid Synthesis: Reduced incorporation of [³H]choline into phosphatidylcholine (PC) and [³H]arachidonic acid into triglycerides, disrupting membrane biogenesis [3].
  • Accumulation of Phosphatidate: Increased PA levels act as signaling molecules, promoting pro-apoptotic cascades.
  • Mitochondrial Dysfunction: Loss of cardiolipin remodeling impairs electron transport chain integrity and cristae organization [4] [10].

These effects culminate in caspase-9/3 activation, poly(ADP-ribose) polymerase (PARP) cleavage, and apoptosis across diverse cell types (e.g., macrophages, lymphocytes). Crucially, PAP-1 inhibition—not iPLA2β blockade—mediates this cell death, as neither iPLA2β antisense oligonucleotides nor methylarachidonyl fluorophosphonate (MAFP, an iPLA2 inhibitor) replicate BEL’s pro-apoptotic effects [3].

Table 2: Metabolic Consequences of PAP-1 Inhibition by BEL

Metabolic PathwayKey DisruptionDownstream Effect
Phosphatidic Acid → DAGDAG depletionReduced phospholipid & triglyceride synthesis
De Novo Glycerolipid SynthesisImpaired [³H]choline/[³H]AA incorporationCompromised membrane integrity
Cardiolipin RemodelingAltered CL/MLCL ratioMitochondrial fragmentation, ROS generation
Apoptotic SignalingCaspase-9/3 activation, ΔΨm lossNuclear DNA fragmentation, cell death

[3] [4] [6]

Implications for Experimental Interpretation

BEL’s dual-inhibitory profile necessitates careful experimental design:

  • Temporal Considerations: Short-term BEL exposure (minutes) primarily reflects iPLA2β inhibition (e.g., blocked calcium influx), while prolonged incubation (>2 h) engages PAP-1-dependent apoptosis [3].
  • Stereochemical Controls: Using (S)-BEL enhances iPLA2β selectivity over PAP-1 [8] [10].
  • Pharmacological Validation: Co-administration of arachidonic acid reverses BEL’s suppression of glucose-stimulated insulin secretion, confirming iPLA2β-specific effects [6].

Alternative inhibitors (e.g., FKGK18 for iPLA2β, propranolol for PAP-1) provide target-specific validation [2] [10].

Properties

CAS Number

88070-98-8

Product Name

Bromoenol lactone

IUPAC Name

(6E)-6-(bromomethylidene)-3-naphthalen-1-yloxan-2-one

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

InChI

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+

InChI Key

BYUCSFWXCMTYOI-ZRDIBKRKSA-N

SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

6-(bromomethylene)tetrahydro-3-(1-naphthaleneyl)-2H-pyran-2-one
6-(bromomethylene)tetrahydro-3-(1-naphthalenyl)-2H-pyran-2-one
6-BTNPO
bromoenol lactone
HELSS

Canonical SMILES

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32

Isomeric SMILES

C1C/C(=C\Br)/OC(=O)C1C2=CC=CC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.